molecular formula C17H23N3O3S B2647194 N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide CAS No. 2034582-24-4

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2647194
CAS RN: 2034582-24-4
M. Wt: 349.45
InChI Key: IJYPXOLNAFKBPI-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide, also known as PMSF, is a commonly used serine protease inhibitor. It is a small molecule that is widely used in biochemical and molecular biology research.

Mechanism of Action

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide works by irreversibly binding to the active site of serine proteases, which prevents them from cleaving peptide bonds. This inhibition occurs through the formation of a covalent bond between the serine residue in the active site of the protease and the sulfonyl group of N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide. This reaction effectively blocks the protease's ability to hydrolyze peptide bonds.
Biochemical and Physiological Effects:
N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit other enzymes, including chymotrypsin, trypsin, and thrombin. N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide has also been shown to have anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is its broad-spectrum activity against serine proteases. It is also relatively stable and can be stored for long periods of time. However, N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide has some limitations, including its irreversibility and its potential to interact with other biomolecules. Additionally, N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide may not be effective against all types of proteases, and its activity can be affected by pH and temperature.

Future Directions

There are a number of future directions for the use of N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide in scientific research. One area of interest is the development of new protease inhibitors that are more specific and have fewer off-target effects. Another potential direction is the use of N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide in the development of new therapies for inflammatory diseases, such as arthritis and asthma. Additionally, N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide may have applications in the development of new diagnostic tools for diseases that involve abnormal protease activity, such as cancer.

Synthesis Methods

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is synthesized by reacting isochroman-3-ylmethyl chloride with tetramethylpyrazole in the presence of a base. The resulting intermediate is then reacted with sulfonamide to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is widely used as a serine protease inhibitor in biochemical and molecular biology research. It is commonly used in protein purification and characterization, as well as in the study of enzyme kinetics. N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is also used to inhibit proteases during cell lysis, which helps to preserve the integrity of proteins and other biomolecules.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-17(13(2)20(4)18-12)24(21,22)19(3)10-16-9-14-7-5-6-8-15(14)11-23-16/h5-8,16H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYPXOLNAFKBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

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